molecular formula C16H26N2O2 B2458574 2-(But-2-ynoylamino)-N-(cyclohexylmethyl)-N,2-dimethylpropanamide CAS No. 2411242-00-5

2-(But-2-ynoylamino)-N-(cyclohexylmethyl)-N,2-dimethylpropanamide

Cat. No. B2458574
M. Wt: 278.396
InChI Key: FDRHYCCPRAZDPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(But-2-ynoylamino)-N-(cyclohexylmethyl)-N,2-dimethylpropanamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in scientific research. This compound has been shown to possess anti-inflammatory, anticancer, and neuroprotective properties. In

Mechanism Of Action

2-(But-2-ynoylamino)-N-(cyclohexylmethyl)-N,2-dimethylpropanamide 11-7082 acts as an inhibitor of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and degradation of IκB. IκB is an inhibitor of NF-κB, and its degradation leads to the activation of NF-κB and the subsequent transcription of pro-inflammatory genes. By inhibiting IKK, 2-(But-2-ynoylamino)-N-(cyclohexylmethyl)-N,2-dimethylpropanamide 11-7082 prevents the activation of NF-κB and reduces the production of pro-inflammatory cytokines.

Biochemical And Physiological Effects

2-(But-2-ynoylamino)-N-(cyclohexylmethyl)-N,2-dimethylpropanamide 11-7082 has been shown to have a range of biochemical and physiological effects. It has been found to reduce inflammation in animal models of rheumatoid arthritis, colitis, and sepsis. Additionally, 2-(But-2-ynoylamino)-N-(cyclohexylmethyl)-N,2-dimethylpropanamide 11-7082 has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, prostate, and pancreatic cancer.

Advantages And Limitations For Lab Experiments

One advantage of using 2-(But-2-ynoylamino)-N-(cyclohexylmethyl)-N,2-dimethylpropanamide 11-7082 in lab experiments is its specificity for the IKK complex, which allows for targeted inhibition of NF-κB activation. Additionally, 2-(But-2-ynoylamino)-N-(cyclohexylmethyl)-N,2-dimethylpropanamide 11-7082 has been shown to have low toxicity in animal models, making it a promising candidate for further development as a therapeutic agent. However, one limitation of using 2-(But-2-ynoylamino)-N-(cyclohexylmethyl)-N,2-dimethylpropanamide 11-7082 is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the study of 2-(But-2-ynoylamino)-N-(cyclohexylmethyl)-N,2-dimethylpropanamide 11-7082. One area of research is the development of more potent and selective inhibitors of the IKK complex. Additionally, further studies are needed to determine the optimal dosage and administration of 2-(But-2-ynoylamino)-N-(cyclohexylmethyl)-N,2-dimethylpropanamide 11-7082 for therapeutic use. Finally, the potential neuroprotective effects of 2-(But-2-ynoylamino)-N-(cyclohexylmethyl)-N,2-dimethylpropanamide 11-7082 are an area of growing interest, and more research is needed to explore this potential application.

Synthesis Methods

2-(But-2-ynoylamino)-N-(cyclohexylmethyl)-N,2-dimethylpropanamide 11-7082 can be synthesized through a multistep process involving the reaction of 2-butyne-1,4-diol with cyclohexylmethylamine, followed by the addition of N,N-dimethylpropanamide and the coupling of the resulting intermediate with 2-chloroacetyl chloride. The final product is obtained through purification and crystallization steps.

Scientific Research Applications

2-(But-2-ynoylamino)-N-(cyclohexylmethyl)-N,2-dimethylpropanamide 11-7082 has been extensively studied for its anti-inflammatory and anticancer properties. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in the regulation of immune response and inflammation. Additionally, 2-(But-2-ynoylamino)-N-(cyclohexylmethyl)-N,2-dimethylpropanamide 11-7082 has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

properties

IUPAC Name

2-(but-2-ynoylamino)-N-(cyclohexylmethyl)-N,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c1-5-9-14(19)17-16(2,3)15(20)18(4)12-13-10-7-6-8-11-13/h13H,6-8,10-12H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDRHYCCPRAZDPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC(C)(C)C(=O)N(C)CC1CCCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(But-2-ynoylamino)-N-(cyclohexylmethyl)-N,2-dimethylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.